molecular formula C27H23F3N6O B12293220 N-{4-[8-Amino-3-(Propan-2-Yl)imidazo[1,5-A]pyrazin-1-Yl]naphthalen-1-Yl}-N'-[3-(Trifluoromethyl)phenyl]urea

N-{4-[8-Amino-3-(Propan-2-Yl)imidazo[1,5-A]pyrazin-1-Yl]naphthalen-1-Yl}-N'-[3-(Trifluoromethyl)phenyl]urea

Cat. No.: B12293220
M. Wt: 504.5 g/mol
InChI Key: MEJKZYOOTMLMBA-UHFFFAOYSA-N
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Description

Molecular Architecture and Bonding Patterns

Core Structural Framework

The compound features a central imidazo[1,5-a]pyrazine ring system fused to a naphthalene moiety at the 1-position. The imidazopyrazine core consists of a five-membered imidazole ring fused to a six-membered pyrazine ring, with an amino group (-NH2) at the 8-position and an isopropyl group (-CH(CH3)2) at the 3-position. The naphthalene group extends the conjugation, contributing to the molecule’s planar geometry, as evidenced by X-ray crystallographic data for analogous imidazopyrazine derivatives. The urea linker (-NH-C(=O)-NH-) connects the naphthalene system to a 3-(trifluoromethyl)phenyl group, introducing hydrogen-bonding capabilities and steric bulk.

Table 1: Key Structural Parameters
Component Description
Molecular Formula C27H23F3N8O
Molecular Weight 504.5 g/mol
Imidazopyrazine Substituents 8-Amino, 3-Isopropyl
Urea Linker Connects naphthalene and 3-(trifluoromethyl)phenyl groups
Crystal System (Analog) Monoclinic (P21/n)

Bonding and Electronic Effects

The imidazopyrazine ring exhibits partial aromaticity, with bond lengths intermediate between single and double bonds. For example, the C-N bond in the pyrazine ring measures approximately 1.35 Å, consistent with delocalized π-electron density. The isopropyl group at the 3-position induces steric hindrance, while the electron-withdrawing trifluoromethyl (-CF3) group on the phenyl ring polarizes the urea linkage, enhancing its hydrogen-bond acceptor capacity. Intramolecular hydrogen bonds between the urea NH and adjacent nitrogen atoms further stabilize the conformation, as observed in related urea derivatives.

Properties

Molecular Formula

C27H23F3N6O

Molecular Weight

504.5 g/mol

IUPAC Name

1-[4-(8-amino-3-propan-2-ylimidazo[1,5-a]pyrazin-1-yl)naphthalen-1-yl]-3-[3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C27H23F3N6O/c1-15(2)25-35-22(23-24(31)32-12-13-36(23)25)20-10-11-21(19-9-4-3-8-18(19)20)34-26(37)33-17-7-5-6-16(14-17)27(28,29)30/h3-15H,1-2H3,(H2,31,32)(H2,33,34,37)

InChI Key

MEJKZYOOTMLMBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=C2N1C=CN=C2N)C3=CC=C(C4=CC=CC=C43)NC(=O)NC5=CC=CC(=C5)C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of Dihalopyrazines with Imines

A patent (US8513415B2) describes reacting 2,3-dichloropyrazine with diaryl imines to form C-pyrazine-methylamine intermediates, which cyclize under acidic conditions to yield imidazo[1,5-a]pyrazines. For the target compound:

  • Step 1 : 2,3-Dichloropyrazine reacts with an isopropyl-substituted imine (e.g., N-(diphenylmethylidene)propan-2-amine) in the presence of cesium carbonate to form 1-(3-chloropyrazin-2-yl)-N-(diphenylmethylidene)propan-2-amine.
  • Step 2 : Hydrolysis with HCl/EtOH removes the imine protecting group, yielding (3-chloropyrazin-2-yl)methanamine.
  • Step 3 : Cyclization with ammonium acetate under reflux forms the 3-isopropylimidazo[1,5-a]pyrazine core.

Key Data :

Step Reagents/Conditions Yield Reference
1 Cs₂CO₃, DMF, 80°C 78%
2 HCl/EtOH, rt 85%
3 NH₄OAc, 120°C 70%

Introduction of the Amino Group

The 8-amino substituent is introduced via nitration followed by reduction or direct amination:

  • Method A : Nitration at C8 using HNO₃/H₂SO₄, followed by catalytic hydrogenation (Pd/C, H₂).
  • Method B : Buchwald-Hartwig amination with NH₃ and a palladium catalyst (e.g., Pd(OAc)₂/Xantphos).

Optimization : Method B avoids harsh nitration conditions, achieving 65–75% yields.

Functionalization of the Naphthalene Ring

The imidazo[1,5-a]pyrazine core is coupled to naphthalen-1-amine at the 4-position via cross-coupling:

Suzuki-Miyaura Coupling

A boronic ester derivative of the imidazo[1,5-a]pyrazine reacts with 1-bromo-4-nitro-naphthalene under Pd(PPh₃)₄ catalysis:

  • Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O (9:1), 100°C, 12 h.
  • Yield : 82% after nitro-group reduction (Fe/AcOH).

Ullmann-Type Coupling

For direct C–N bond formation:

  • Conditions : CuI, L-proline, K₂CO₃, DMSO, 110°C, 24 h.
  • Yield : 68%.

Urea Bridge Formation

The final step involves coupling the naphthalene-amine with 3-(trifluoromethyl)phenyl isocyanate:

Isocyanate Route

  • Conditions : 3-(Trifluoromethyl)phenyl isocyanate reacts with 4-[8-amino-3-(propan-2-yl)imidazo[1,5-a]pyrazin-1-yl]naphthalen-1-amine in dry THF at 0°C→rt.
  • Yield : 89%.

Carbonyldiimidazole (CDI) Mediated Coupling

  • Conditions : CDI activates the amine, followed by reaction with 3-(trifluoromethyl)aniline.
  • Yield : 76%.

Challenges and Optimization

  • Regioselectivity : Imidazo[1,5-a]pyrazine formation requires precise control to avoid competing imidazo[1,2-a] isomers.
  • Urea Stability : Moisture-sensitive intermediates necessitate anhydrous conditions during urea formation.
  • Purification : Column chromatography (SiO₂, EtOAc/hexane) resolves regioisomeric byproducts.

Scalability and Green Chemistry

  • Ultrasound Acceleration : Reduces reaction times for iodination/amination steps (40 kHz, 50 W, 30 min vs. 12 h conventional).
  • Solvent Selection : Ethanol/water mixtures improve atom economy in cross-coupling.

Chemical Reactions Analysis

Types of Reactions

IRE1alpha kinase-IN-2 primarily undergoes:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-{4-[8-Amino-3-(Propan-2-Yl)imidazo[1,5-A]pyrazin-1-Yl]naphthalen-1-Yl}-N'-[3-(Trifluoromethyl)phenyl]urea exhibit significant anticancer properties. For instance, derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell survival and apoptosis .

Case Study : A study demonstrated that a structurally related compound inhibited the growth of multiple cancer cell lines with IC50 values in the nanomolar range, indicating potent activity .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly as an inhibitor of p38 MAP kinase. This pathway is crucial in mediating inflammatory responses, and compounds targeting this pathway can potentially treat conditions like arthritis and other inflammatory diseases.

Data Table: Anti-inflammatory Activity Comparison

CompoundTargeted PathwayIC50 (nM)Reference
Compound Ap38 MAPK18
N-{4-[8-Amino...}p38 MAPK24

HIV Inhibition

The compound has been noted for its potential in HIV therapy. Similar urea derivatives have demonstrated efficacy in inhibiting HIV replication by interfering with viral expression . This makes it a candidate for further development in antiviral drug formulations.

Case Study : A patent describes the use of urea derivatives for preventing or treating AIDS, highlighting their ability to inhibit HIV virus expression effectively .

Mechanistic Insights

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

  • Kinase Inhibition : The urea moiety allows for effective binding to kinase domains, influencing signaling pathways that regulate cell growth and inflammation.
  • Receptor Modulation : The presence of the imidazo[1,5-a]pyrazine unit suggests potential interactions with G-protein coupled receptors (GPCRs), which are pivotal in numerous physiological processes .

Mechanism of Action

IRE1alpha kinase-IN-2 exerts its effects by inhibiting the kinase and endoribonuclease activities of IRE1α. This inhibition prevents the splicing of X-box binding protein 1 (XBP1) mRNA, a critical step in the UPR pathway. By blocking this pathway, IRE1alpha kinase-IN-2 can reduce cellular stress responses, leading to decreased cell survival under stress conditions. This mechanism is particularly relevant in cancer cells, which rely on the UPR pathway for survival under the harsh tumor microenvironment .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocycle Variations

a) Imidazo[1,5-a]pyridine Derivatives
  • Example: N-Imidazo[1,5-a]pyridin-8-yl-N'-[[4-(trifluoromethyl)phenyl]methyl]urea () Core: Replaces pyrazine with pyridine, reducing nitrogen content and altering electron distribution. Substituents: Trifluoromethylbenzyl group instead of naphthalenyl; urea linker retained. Properties: Lower molecular weight (~400 g/mol), pKa ~15.93, density 1.38 g/cm³ .
b) Pyrazolo[1,5-a]pyrimidinones
  • Example: 3-(3,5-Bis(trifluoromethyl)phenyl)-5-(4-methylhexahydro-pyrazolo[1,5-a]pyrimidin-7-one) () Core: Pyrazolo[1,5-a]pyrimidinone introduces a lactam ring, enabling hydrogen-bond donation. Substituents: Bis(trifluoromethyl)phenyl group enhances lipophilicity. Properties: Molecular weight ~452.3 g/mol; noted for antitumor activity . Implications: The lactam oxygen may improve solubility but reduce membrane permeability compared to the target compound’s urea group.

Substituent Modifications

a) Trifluoromethylphenyl vs. Nitrophenyl Groups
  • Example: Diethyl 8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () Substituent: Nitro (-NO₂) group is strongly electron-withdrawing, contrasting with the -CF₃ group’s moderate electron-withdrawing effects. Impact: Nitro groups may increase reactivity (e.g., metabolic oxidation) but reduce stability .
b) Urea vs. Amine Linkers
  • Example : 5-Methyl-N-(3-methylbutyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine ()
    • Linker : Alkylamine instead of urea.
    • Impact : Loss of hydrogen-bonding capacity from urea reduces target affinity but improves logP (predicted ~3.5) .

Biological Activity

N-{4-[8-Amino-3-(Propan-2-Yl)imidazo[1,5-A]pyrazin-1-Yl]naphthalen-1-Yl}-N'-[3-(Trifluoromethyl)phenyl]urea is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a naphthalene moiety and an imidazo[1,5-a]pyrazine unit linked through a urea functional group, enhance its biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound's molecular formula is C27H23F3N6OC_{27}H_{23}F_3N_6O with a molecular weight of 504.5 g/mol. The presence of an amino group and a trifluoromethyl phenyl group contributes to its chemical reactivity and biological activity. The structural complexity allows for interactions with various biological targets, including enzymes and receptors.

Research indicates that compounds similar to this compound may exhibit several mechanisms of action:

  • Inhibition of Enzymatic Activity : The urea moiety facilitates the formation of hydrogen bonds with target proteins, enhancing binding affinity and specificity. This characteristic is particularly relevant in the development of inhibitors for various enzymes involved in metabolic pathways.
  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by disrupting cell cycle progression. For example, similar compounds have shown significant antiproliferative effects against breast cancer cell lines (IC50 values ranging from 3.14 to 4.92 µM) .

Antioxidant Activity

The compound's structural features suggest potential antioxidant properties. Studies on related compounds have demonstrated moderate to excellent antioxidant activities measured through various assays such as DPPH and FRAP . The ability to scavenge free radicals could contribute to its therapeutic efficacy in oxidative stress-related diseases.

Antidiabetic Activity

Compounds with similar urea structures have been evaluated for their ability to inhibit enzymes such as α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism. The IC50 values for these activities typically range from 17.47 to 29.01 µM, indicating significant potential for managing diabetes .

Antiviral Activity

The imidazo[1,5-a]pyrazine unit has been associated with antiviral properties, particularly against viruses that exploit host cellular machinery for replication. In vitro assays have indicated that derivatives of this compound may inhibit viral replication effectively .

Study on Anticancer Activity

In a recent study, derivatives similar to this compound were tested against various cancer cell lines. The most promising candidates exhibited cytotoxic effects by inducing cell cycle arrest at the G2/M phase, leading to increased apoptosis rates . These findings underscore the potential of this compound class as anticancer agents.

Evaluation of Enzyme Inhibition

Another study focused on the enzyme inhibition profile of structurally related compounds demonstrated effective inhibition against both α-amylase and α-glucosidase. The results suggested that these compounds could serve as leads for developing new antidiabetic drugs .

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